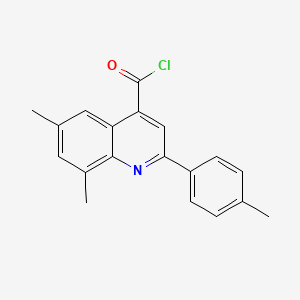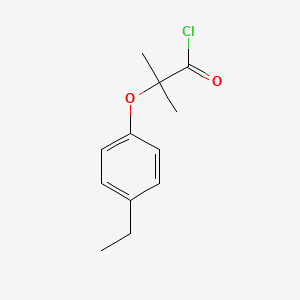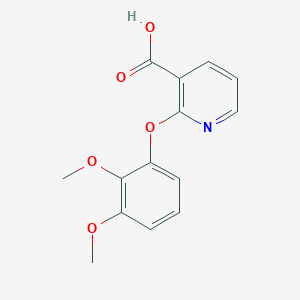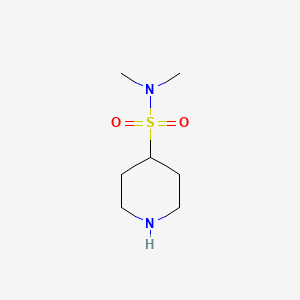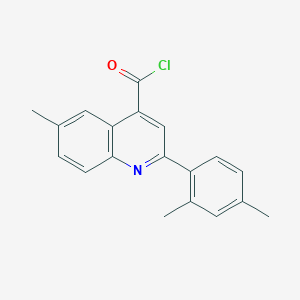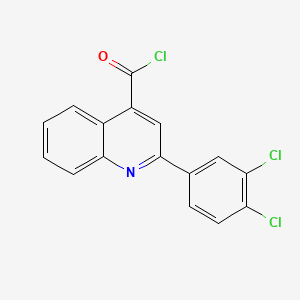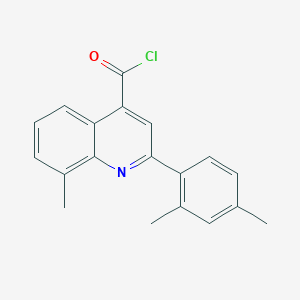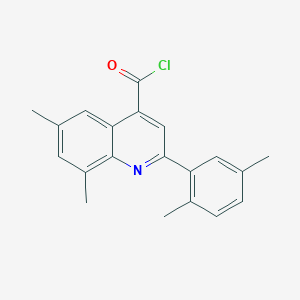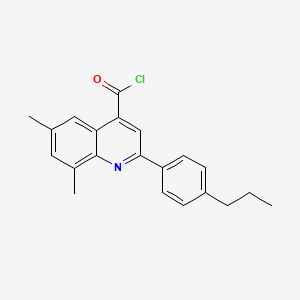![molecular formula C9H5F3N2O B1452811 6-(トリフルオロメチル)-1H-ピロロ[3,2-b]ピリジン-3-カルバルデヒド CAS No. 1190311-65-9](/img/structure/B1452811.png)
6-(トリフルオロメチル)-1H-ピロロ[3,2-b]ピリジン-3-カルバルデヒド
概要
説明
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a heterocyclic building block with the empirical formula C7H4F3NO . It’s used as a reagent in the preparation of piperidine derivatives, which are potential Alzheimer’s treatment agents .
Physical and Chemical Properties Analysis
“6-(Trifluoromethyl)pyridine-3-carboxaldehyde” is a solid that’s soluble in methanol . It has a melting point of 52-56 °C, a boiling point of 72 °C, and a predicted density of 1.369±0.06 g/cm3 .科学的研究の応用
農薬
6-トリフルオロメチル-4-アザインドール-3-カルバルデヒド: は、農薬業界で重要な役割を果たしています。その誘導体は、主に作物を害虫から保護するために使用されます。トリフルオロメチル基は、殺虫剤の生物活性を強化し、より低い用量でより効果的にします。 この化合物は、新規農薬の有効成分における重要な構造モチーフとなっています .
薬効増強
この化合物のトリフルオロメチル基は、薬効、特に逆転写酵素などの酵素の阻害を改善することが示されています。 これは、タンパク質との重要な水素結合相互作用を通じて環状カルバメートのpKaを下げることで達成され、HIVなどの疾患の治療に不可欠です .
抗真菌用途
6-トリフルオロメチル-4-アザインドール-3-カルバルデヒドの誘導体は、Botryosphaeria dothidea、Phompsis sp.、Sclerotinia sclerotiorumなどのさまざまな病原体に対して顕著な抗真菌活性を示しています。 これらの化合物は、菌糸生長速度法を使用して評価され、一部はテブコナゾールなどの確立された抗真菌剤と同等または優れた効果を示しています .
獣医製品
獣医業界も、この化合物の用途から恩恵を受けています。その誘導体は、動物の健康問題を治療する製品で使用され、獣医ケアのための効果的なソリューションを提供しています。 トリフルオロメチル基の特性は、これらの治療の効果に貢献しています .
抗菌研究
6-トリフルオロメチル-4-アザインドール-3-カルバルデヒド誘導体の抗菌可能性に関する研究は、現在も進行中です。 これらの研究には、これらの化合物のさまざまな微生物脅威に対する有効性を評価するための詳細な実験プロトコルが含まれており、感染症の新しい治療法につながる可能性があります .
Safety and Hazards
作用機序
Target of Action
It has been used in the synthesis of a series of potent and selective inhibitors ofaldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme involved in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium regulation and blood pressure homeostasis.
Mode of Action
Given its use in the synthesis of aldosterone synthase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its activity and thus reducing the production of aldosterone .
Biochemical Pathways
The biochemical pathways affected by 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are likely related to the biosynthesis of aldosterone, given its potential role as an aldosterone synthase inhibitor . By inhibiting aldosterone synthase, this compound could disrupt the production of aldosterone, leading to downstream effects on sodium regulation and blood pressure control.
Result of Action
The molecular and cellular effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde’s action would likely be related to its potential inhibitory effect on aldosterone synthase . By inhibiting this enzyme, the compound could reduce the production of aldosterone, potentially leading to alterations in sodium regulation and blood pressure control.
Action Environment
The action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde could be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions could potentially affect the compound’s stability and efficacy.
生化学分析
Biochemical Properties
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of piperidine derivatives, which are being investigated as potential treatments for Alzheimer’s disease . The compound’s interactions with enzymes such as aldosterone synthase (CYP11B2) have been studied, revealing its potential as a selective inhibitor . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential impact on cellular health.
Molecular Mechanism
The molecular mechanism of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with aldosterone synthase (CYP11B2) results in the inhibition of this enzyme, which is crucial for its potential therapeutic effects . Understanding these molecular mechanisms is vital for developing new drugs and therapies based on this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is air-sensitive and should be stored in a cool, dry place to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects for accurate experimental results.
Dosage Effects in Animal Models
The effects of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that the compound can cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with aldosterone synthase (CYP11B2) affects metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. Studies have shown that it is sparingly soluble and air-sensitive, which affects its transport and distribution in biological systems . Understanding these factors is crucial for optimizing the compound’s therapeutic potential.
特性
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-7-8(14-3-6)5(4-15)2-13-7/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJADIOUVVNAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676832 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-65-9 | |
| Record name | 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


